4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The 2-methylbutan-2-yl group is typically introduced through alkylation reactions using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions
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Formation of the Benzothieno Pyrimidine Core
Starting Materials: Thiophene derivatives and pyrimidine precursors.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids.
Example Reaction: Condensation of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the benzothieno pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield the corresponding thiol or amine derivatives.
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Substitution
Reagents: Nucleophiles like amines, alcohols, or thiols.
Conditions: Often carried out in polar aprotic solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for developing new drugs targeting specific enzymes or receptors. Studies have explored its activity against various biological targets, including kinases and G-protein coupled receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science, where it can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism by which 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : Lacks the 2-methylbutan-2-yl group, which may affect its reactivity and biological activity.
- 6-(2-Methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : Lacks the chloro group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the chloro and 2-methylbutan-2-yl groups in 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine imparts unique chemical properties, such as increased lipophilicity and potential for specific binding interactions. These features distinguish it from similar compounds and expand its range of applications in various fields.
Properties
IUPAC Name |
4-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2S/c1-4-15(2,3)9-5-6-11-10(7-9)12-13(16)17-8-18-14(12)19-11/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNVQPBZEKYTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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